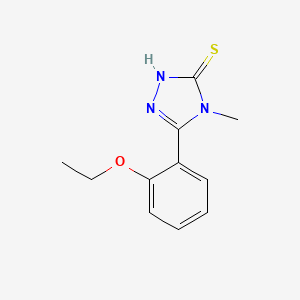

5-(2-ethoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol

Description

Properties

IUPAC Name |

3-(2-ethoxyphenyl)-4-methyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3OS/c1-3-15-9-7-5-4-6-8(9)10-12-13-11(16)14(10)2/h4-7H,3H2,1-2H3,(H,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKLGQMGJSHHOCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C2=NNC(=S)N2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-ethoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-ethoxybenzohydrazide with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbazate. This intermediate is then cyclized with methyl iodide to yield the desired triazole compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and improve efficiency. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-(2-ethoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form the corresponding hydrazine derivatives.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Disulfides, sulfonic acids.

Reduction: Hydrazine derivatives.

Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

The compound exhibits significant antimicrobial properties. Research indicates that derivatives of triazole compounds can inhibit the growth of various bacteria and fungi. A study demonstrated that 5-(2-Ethoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol showed effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .

Anticancer Properties

Triazole derivatives are known for their anticancer activities. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism involves the modulation of apoptotic pathways, which could be explored further for therapeutic applications in cancer treatment .

Material Science

Corrosion Inhibition

The compound has been studied for its efficacy as a corrosion inhibitor in metal protection. Electrochemical studies reveal that this compound forms a protective layer on metal surfaces, significantly reducing corrosion rates in acidic environments. This property is particularly valuable in industries where metal integrity is critical .

Self-Assembled Monolayers

Research has shown that self-assembled monolayers (SAMs) formed from this compound exhibit promising electrochemical properties. These SAMs can enhance the stability and conductivity of electronic devices, making them suitable for applications in sensors and electronic components .

Agricultural Science

Fungicidal Properties

The compound's fungicidal activity has been explored as a potential agricultural fungicide. Field trials indicated that formulations containing this compound effectively reduced fungal infections in crops such as wheat and corn. This application highlights its potential role in sustainable agriculture practices .

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

Table 2: Corrosion Inhibition Efficiency

| Metal Type | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |

|---|---|---|

| Mild Steel | 0.75 | 85 |

| Copper | 0.50 | 78 |

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers tested the antimicrobial efficacy of the compound against various pathogens. The results indicated that the compound not only inhibited microbial growth but also displayed synergistic effects when combined with conventional antibiotics.

Case Study 2: Corrosion Studies

A series of electrochemical experiments were conducted to evaluate the corrosion inhibition properties of the compound on mild steel in sulfuric acid solutions. The results confirmed that the compound significantly reduced corrosion rates compared to untreated samples.

Mechanism of Action

The mechanism of action of 5-(2-ethoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. Additionally, the triazole ring can interact with nucleic acids and other biomolecules, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

- 5-(2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one

- 4-fluoro-2-hydroxychalcones

Comparison

Compared to similar compounds, 5-(2-ethoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol exhibits unique properties due to the presence of the thiol group and the triazole ring. These features contribute to its distinct reactivity and potential applications. For example, the thiol group allows for the formation of disulfide bonds, which can be useful in the development of biologically active molecules. The triazole ring provides stability and the ability to interact with various biomolecules, making it a valuable scaffold for drug design.

Biological Activity

The compound 5-(2-ethoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol is part of the 1,2,4-triazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this specific triazole derivative, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

The synthesis typically involves the reaction of 2-ethoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate, which is then cyclized under acidic conditions to yield the desired triazole compound. This method allows for the introduction of various substituents that can enhance its biological activity.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of triazole derivatives. The compound this compound exhibits significant activity against various bacterial and fungal strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 - 2 μg/mL |

| Escherichia coli | 1 - 4 μg/mL |

| Candida albicans | 0.25 - 1 μg/mL |

These results suggest that the compound could serve as a potential candidate for developing new antibiotics and antifungal agents .

Anticancer Activity

Research has also indicated that this triazole derivative possesses anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| Human melanoma (IGR39) | 10 |

| Triple-negative breast cancer (MDA-MB-231) | 15 |

| Pancreatic carcinoma (Panc-1) | 20 |

The selectivity towards cancer cells was notable, with lower toxicity observed in non-cancerous cell lines .

Enzyme Inhibition

The mechanism of action for many triazole compounds includes the inhibition of key enzymes involved in cell growth and proliferation. The thiol group in this compound is believed to interact with metal ions in enzymes such as:

- Carbonic Anhydrase

- Aromatase

- Cholinesterase

These interactions can disrupt normal cellular processes and contribute to its antimicrobial and anticancer effects .

Case Studies

- Antimicrobial Efficacy Against MRSA : A study demonstrated that derivatives similar to this compound showed enhanced efficacy against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values lower than traditional antibiotics .

- Cytotoxicity in Cancer Models : In a comparative study involving various triazoles, this compound exhibited superior cytotoxicity against melanoma cells compared to other derivatives tested .

Q & A

Q. What are the common synthetic routes for 5-(2-ethoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol?

The synthesis typically involves multi-step reactions starting with acylation of key intermediates (e.g., pyrrole or indole derivatives), followed by hydrazinolysis, nucleophilic addition of phenylisothiocyanate, and alkaline cyclization. For example, 4-phenyl-5-(pyrrol-2-yl)-1,2,4-triazole-3-thiol derivatives are synthesized via hydrazinolysis of esters, addition of phenylisothiocyanate, and cyclization under basic conditions. Solvents like methanol or propan-2-ol optimize alkylation yields . Structural confirmation is achieved via elemental analysis, IR, and ¹H NMR spectroscopy .

Q. Which spectroscopic methods are used to confirm the structure of triazole-thiol derivatives?

Standard characterization includes:

Q. What biological targets are associated with triazole-thiol derivatives?

These compounds exhibit activity against kinases (e.g., anaplastic lymphoma kinase), cyclooxygenase-2 (COX-2), and lanosterol 14-α-demethylase. Molecular docking studies using Protein Data Bank (PDB) ligands (e.g., 2XP2, 3LD6) suggest potential inhibition mechanisms .

Q. How does density functional theory (DFT) predict electronic properties of triazole-thiol derivatives?

DFT with gradient-corrected exchange-correlation functionals (e.g., B3LYP) calculates molecular orbitals, electrostatic potentials, and reactivity indices. This helps predict sites for electrophilic/nucleophilic attacks and stability under varying pH .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in triazole-thiol synthesis?

Key parameters include:

- Solvent selection : Methanol or propan-2-ol enhances alkylation efficiency .

- Temperature control : Cyclization at 80–100°C minimizes side reactions.

- Stoichiometry : Excess phenylisothiocyanate (1.2–1.5 eq.) ensures complete intermediate conversion . Advanced purification via recrystallization or column chromatography is recommended for high-purity products .

Q. What hybrid DFT functionals are suitable for modeling triazole-thiol derivatives?

Functionals combining exact exchange (e.g., B3LYP) with empirical dispersion corrections (e.g., D3BJ) improve thermochemical accuracy for sulfur-containing heterocycles. Validation against experimental IR/NMR data ensures reliability .

Q. How to resolve overlapping signals in ¹H NMR spectra of triazole-thiol derivatives?

Use 2D NMR techniques (e.g., COSY, HSQC) to assign coupled protons. For example, the ethoxyphenyl group’s ortho-protons show distinct splitting patterns in HSQC. Deuterated solvents (e.g., DMSO-d₆) enhance resolution .

Q. How to design molecular docking studies for triazole-thiol derivatives targeting COX-2?

- Ligand preparation : Optimize protonation states at physiological pH (e.g., thiolate form).

- Receptor selection : Use PDB structures (e.g., 5KIR for COX-2) with resolved active sites.

- Scoring functions : Combine AutoDock Vina with MM-GBSA for binding affinity estimates . Validate results with in vitro enzymatic assays .

Q. How to address discrepancies in reported biological activities of triazole-thiol derivatives?

Factors include:

Q. What strategies modify solubility and stability of triazole-thiol derivatives for in vivo studies?

- Salt formation : Convert thiol to sodium salts via reaction with NaHCO₃ .

- Prodrug design : Acetylate the thiol group to improve metabolic stability.

- Co-solvents : Use DMSO/PEG mixtures for aqueous compatibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.